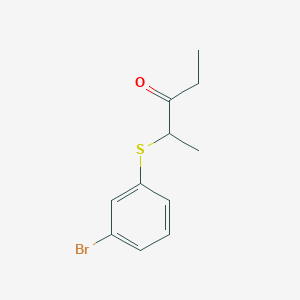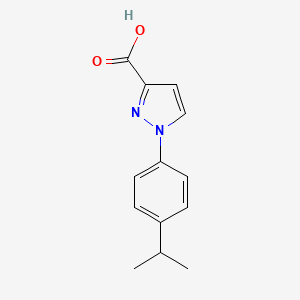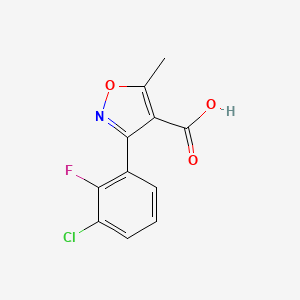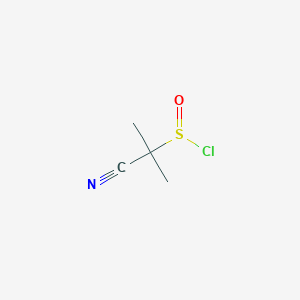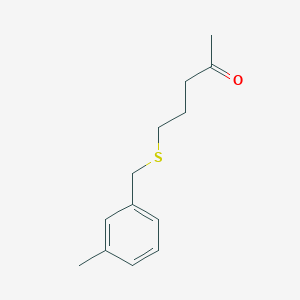![molecular formula C28H26N4O10S2 B13640123 4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C30H32N2O16S4 This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and sulfonic acid groups
Méthodes De Préparation
The synthesis of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves several steps The process typically begins with the preparation of the naphthalene derivative, which is then diazotized and coupled with a biphenyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions, leading to the formation of corresponding oxo and nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid include other azo dyes and naphthalene derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-((4’-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)amino)-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C28H26N4O10S2 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
4-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H26N4O10S2/c1-14-11-16(3-6-19(14)30-24(33)9-10-25(34)35)17-4-7-20(15(2)12-17)31-32-21-8-5-18-22(43(37,38)39)13-23(44(40,41)42)27(29)26(18)28(21)36/h3-8,11-13,36H,9-10,29H2,1-2H3,(H,30,33)(H,34,35)(H,37,38,39)(H,40,41,42) |
Clé InChI |
ROPGVKGUJLIQSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


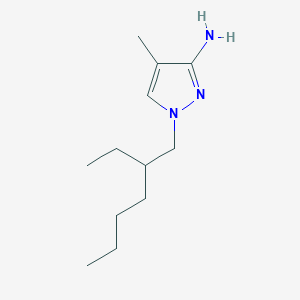
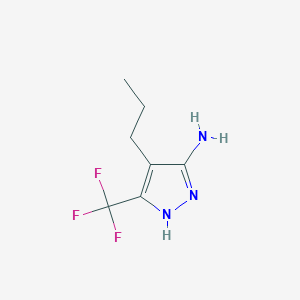
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
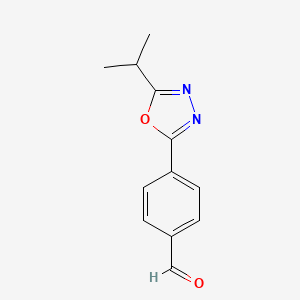
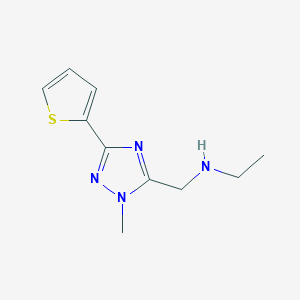
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

